
Citric acid, tripentyl ester
Übersicht
Beschreibung
Citric acid, tripentyl ester, also known as tri-pentyl citrate (TPC), is a colorless, odorless, and tasteless liquid that is commonly used as a plasticizer in the production of polymers, resins, and plastics. In recent years, TPC has gained significant attention in scientific research due to its unique properties, including its biocompatibility, low toxicity, and ability to enhance the performance of materials.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Excipient
Citric acid, tripentyl ester: , is widely recognized for its biocompatibility and biodegradability , making it an excellent pharmaceutical excipient . It’s used in various pharmaceutical formulations due to its ability to act as a cross-linking agent , which can modify drug release properties. This functionality is particularly valuable in creating sustained-release or controlled-release medication, allowing for more consistent therapeutic effects and improved patient compliance.
Flavoring and Buffering Agent
In the realm of pharmaceuticals and nutraceuticals, citric acid derivatives serve as flavoring agents to mask unpleasant tastes . They also function as buffering agents , maintaining the necessary pH balance in oral medications, which is crucial for stability and patient comfort.
Chelating Agent
The chemical structure of citric acid allows it to bind with metal ions, acting as a chelating agent . This property is utilized in formulations to stabilize active pharmaceutical ingredients by preventing metal-catalyzed degradation, thereby extending the shelf life of the product.
Antioxidant Systems
Citric acid esters are employed in antioxidant systems within pharmaceuticals to prevent oxidation, which can degrade active ingredients . The chelating action also contributes to this antioxidant capacity, as it can sequester metal ions that catalyze oxidative reactions.
Nanoconjugate Formation
The tripentyl ester derivative of citric acid is instrumental in the formation of branched polymer nanoconjugates . These nanostructures can be used for targeted drug delivery, ensuring that medication reaches the intended site of action with minimal side effects.
Effervescence in Drug Formulation
Citric acid derivatives are used to create effervescent formulations . When combined with carbonates, they produce carbon dioxide, leading to a fizzing effect. This is not only appealing in effervescent tablets but also aids in the rapid disintegration of tablets, ensuring quicker onset of action.
Wirkmechanismus
Target of Action
Citric acid, tripentyl ester, also known as triethyl citrate, is an ester of citric acid . It is primarily used as a food additive, emulsifier, and solvent . Its primary targets are the foams it stabilizes, especially as a whipping aid for egg white . It is also used in pharmaceutical coatings and plastics .
Mode of Action
The mode of action of citric acid, tripentyl ester is primarily through its role as an emulsifier and solvent . As an emulsifier, it helps to stabilize foams, particularly in the case of egg whites, by reducing surface tension and facilitating the formation of stable air bubbles within the foam . As a solvent, it can dissolve or dilute other substances without causing a chemical change .
Biochemical Pathways
Citric acid, the parent compound, plays a crucial role in the citric acid cycle, a central metabolic pathway in all aerobic organisms . This cycle involves the oxidation of acetyl-CoA to carbon dioxide and involves various intermediates . It’s worth noting that the esterification process that forms citric acid, tripentyl ester may alter its participation in these pathways.
Pharmacokinetics
It is known to be a colorless, odorless liquid with a density of 1137 g/mL at 25 °C . It has a melting point of -55 °C and a boiling point of 294 °C at 1 atm . It is soluble in water, with a solubility of 65 g/L . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
The primary result of the action of citric acid, tripentyl ester is the stabilization of foams, particularly in the case of egg whites . It also finds use in pharmaceutical coatings and plastics
Action Environment
The action of citric acid, tripentyl ester can be influenced by various environmental factors. For instance, its effectiveness as an emulsifier can be affected by the pH and temperature of the system . Additionally, its stability and efficacy as a solvent can be influenced by the presence of other solutes .
Eigenschaften
IUPAC Name |
tripentyl 2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O7/c1-4-7-10-13-26-18(22)16-21(25,20(24)28-15-12-9-6-3)17-19(23)27-14-11-8-5-2/h25H,4-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRFOGXSSDRZFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CC(CC(=O)OCCCCC)(C(=O)OCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220540 | |
| Record name | Citric acid, tripentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70289-34-8 | |
| Record name | Citric acid, tripentyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Citric acid, tripentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




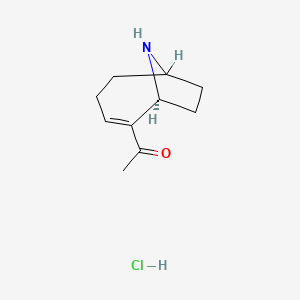
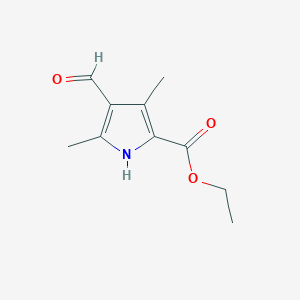


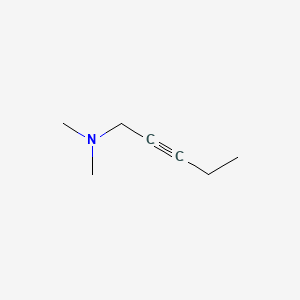
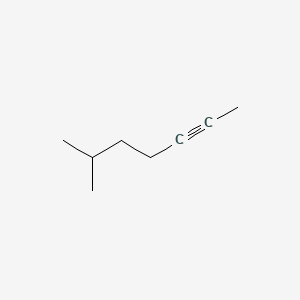


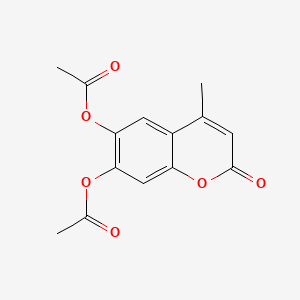
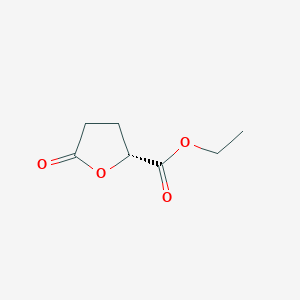

![{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol](/img/structure/B1595064.png)
